Antiproliferative Potency Class-Level Inference: Diaryl Urea Pyrido[1,2-a]pyrimidin-4-one Series vs. Sorafenib in MDA-MB-231 Cells
The lead compound in the diaryl urea 4H-pyrido[1,2-a]pyrimidin-4-one series, compound 4c, exhibited an IC50 of 0.7 μmol/L against the MDA-MB-231 human breast cancer cell line, representing a 3.6-fold improvement in potency over Sorafenib (IC50 = 2.5 μmol/L) tested under identical conditions [1]. Although the exact IC50 of 1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea (CAS 1060243-53-9) has not been individually reported in peer-reviewed literature, the SAR data from this study demonstrate that the 2,4-dichlorophenyl substitution pattern (the same substitution carried by the target compound) belongs to the active subset of the series, with the potency ranking heavily dependent on halogen identity and position on the terminal phenyl ring [1]. This class-level inference establishes a benchmark expectation that the target compound resides in a potency range meaningfully differentiated from the clinical comparator Sorafenib.
| Evidence Dimension | Antiproliferative potency (IC50) against human breast cancer cell line MDA-MB-231 |
|---|---|
| Target Compound Data | CAS 1060243-53-9: individual IC50 not reported; belongs to active subset of the diaryl urea 4H-pyrido[1,2-a]pyrimidin-4-one series structurally analogous to compound 4c |
| Comparator Or Baseline | Compound 4c (lead of series): IC50 = 0.7 μmol/L; Sorafenib (approved multi-kinase inhibitor): IC50 = 2.5 μmol/L |
| Quantified Difference | Compound 4c is 3.6-fold more potent than Sorafenib (0.7 vs. 2.5 μmol/L) |
| Conditions | MDA-MB-231 human breast cancer cell line; MTT or similar cell viability assay; Arch. Pharm. Pharm. Med. Chem. 2010, 343, 17–23 [1] |
Why This Matters
This class-level evidence positions the target compound within a scaffold that has demonstrated superior in vitro antiproliferative potency over a clinically approved agent, providing a scientifically grounded rationale for selection over non-pyrido[1,2-a]pyrimidin-4-one diaryl urea chemotypes.
- [1] Yao, P., Zhai, X., Liu, D., Qi, B.H., Tan, H.L., Jin, Y.C. and Gong, P. (2010), Synthesis and Antiproliferative Activitiy of Novel Diaryl Ureas Possessing a 4H-Pyrido[1,2-a]pyrimidin-4-one Group. Arch. Pharm. Pharm. Med. Chem., 343: 17-23. doi:10.1002/ardp.200900130 View Source
